molecular formula C11H8FNO2 B1464015 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione CAS No. 259654-28-9

3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione

Cat. No.: B1464015
CAS No.: 259654-28-9
M. Wt: 205.18 g/mol
InChI Key: OCRZOVATETYQAU-YVMONPNESA-N
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Description

3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione is a synthetic organic compound belonging to the class of pyrrolidine-2,5-dione derivatives, which are also known as succinimides. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in compounds with a broad spectrum of biological activities . The core pyrrolidine-2,5-dione structure is a key pharmacophore, and its substitution, such as with the 4-fluorobenzylidene group at the 3-position, is a common strategy to modulate biological properties and explore structure-activity relationships . Primary research interest in this structural class focuses on its potential in oncology. Scientific literature and patent filings indicate that specific substituted pyrrolidine-2,5-dione derivatives act as potent inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an immunomodulatory enzyme that is a promising target in cancer immunotherapy, and inhibitors are being investigated for the treatment and prevention of various cancers, including leukemia, as well as other conditions like endometriosis . Furthermore, related hybrid molecules incorporating both pyrrolidine-2,5-dione and thiazolidinone rings have demonstrated direct cytotoxic effects and the ability to induce apoptosis in human carcinoma cell lines, reducing cell viability at low micromolar concentrations . Beyond oncology, the pyrrolidine-2,5-dione scaffold is found in compounds investigated for antimicrobial properties , antidiabetic activity through mechanisms like aldose reductase inhibition , and carbonic anhydrase inhibition . This product is intended for research purposes only, such as in vitro biological screening, hit-to-lead optimization studies, and as a building block for the synthesis of more complex molecules in drug discovery programs. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3Z)-3-[(4-fluorophenyl)methylidene]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-9-3-1-7(2-4-9)5-8-6-10(14)13-11(8)15/h1-5H,6H2,(H,13,14,15)/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRZOVATETYQAU-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)F)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C/C2=CC=C(C=C2)F)/C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Pyrrolidine-2,5-dione with 4-Fluorobenzaldehyde

  • Method Description : The most common method involves the condensation of pyrrolidine-2,5-dione (succinimide) or its derivatives with 4-fluorobenzaldehyde under reflux conditions in acetic acid or other suitable solvents.
  • Reaction Conditions : Typically, equimolar amounts of pyrrolidine-2,5-dione and 4-fluorobenzaldehyde are refluxed in acetic acid for 3 to 14 hours.
  • Mechanism : The reaction proceeds via Knoevenagel condensation, where the active methylene group of pyrrolidine-2,5-dione reacts with the aldehyde to form the benzylidene derivative.
  • Yields and Purification : Yields range from 55% to 72%, with the product precipitating upon cooling and being purified by recrystallization.
  • Example Data :
Parameter Method A (Anhydride Route) Method B (Direct Condensation)
Reflux Time 3 hours 12-14 hours
Solvent Acetic acid Acetic acid
Yield (%) 66% 55%
Melting Point (°C) 226-228 226-228
Characterization 1H NMR, 13C NMR, Elemental Analysis 1H NMR, 13C NMR, Elemental Analysis
  • Reference : Kryshchyshyn et al. describe similar procedures for 3-[5-(4-chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-(4-fluoro-phenyl)-pyrrolidine-2,5-dione, which is closely related structurally and synthesized via analogous methods.

Detailed Experimental Procedure (Based on Method A and B)

Step Procedure Description
1 Preparation of anhydride intermediate by refluxing 5-ylidene-4-oxo-2-thioxothiazolidin-3-succinic acid with thionyl chloride in dioxane for 1 hour.
2 Cooling and precipitation of the anhydride by addition of hexane, followed by filtration.
3 Reaction of the anhydride with aromatic amine (or aldehyde) in acetic acid under reflux for 3 hours (Method A) or direct heating of the acid with amine/aldehyde for 12-14 hours (Method B).
4 Cooling the reaction mixture to precipitate the product.
5 Filtration and recrystallization to purify the product.

Characterization Data for this compound

Technique Observations
1H NMR (400 MHz, DMSO-d6) Multiplets corresponding to aromatic protons (7.32-7.69 ppm), methylene protons (3.24-3.34 ppm), and vinyl proton (7.89-7.97 ppm).
13C NMR (100 MHz, DMSO-d6) Signals at 193.1, 173.8, 172.2 ppm (carbonyl carbons), 163.4 ppm (C-F coupling), aromatic carbons between 117-134 ppm.
Elemental Analysis Calculated and found values closely match for C, H, N, confirming purity.
Melting Point 226-228 °C

Comparative Analysis of Preparation Methods

Aspect Method A (Anhydride Intermediate) Method B (Direct Condensation)
Reaction Time Shorter (3 hours reflux) Longer (12-14 hours reflux)
Yield Higher (up to 72%) Moderate (55-65%)
Complexity Requires intermediate preparation of anhydride Simpler, one-step
Purity High, due to intermediate isolation Good, but may require longer purification
Scalability Potentially better for scale-up due to shorter times Suitable for small scale due to simplicity

Notes on Reaction Monitoring and Optimization

  • TLC Monitoring : Thin-layer chromatography is used to monitor the progress of the condensation reaction, especially in Method B.
  • Solvent Choice : Acetic acid is preferred for its ability to dissolve reactants and facilitate condensation.
  • Temperature Control : Reflux temperature ensures sufficient energy for the Knoevenagel condensation without decomposition.
  • Purification : Recrystallization from suitable solvents (e.g., ethanol, hexane mixtures) is essential for obtaining analytically pure compounds.

Summary Table of Preparation Data

Compound Method Yield (%) Reflux Time (h) Solvent Melting Point (°C) Notes
This compound A 66 3 Acetic acid 226-228 Anhydride intermediate used
This compound B 55 12-14 Acetic acid 226-228 Direct condensation, monitored by TLC

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant antimicrobial properties against various pathogens, making them candidates for new antibiotic therapies.
  • Anticancer Properties : The compound has shown promise in inhibiting cell proliferation in cancer models. It acts on specific biochemical pathways that are crucial for tumor growth and survival, particularly through inhibition of enzymes involved in cancer metabolism .
  • Neurological Applications : Some studies suggest that derivatives may have anticonvulsant properties, potentially aiding in the treatment of epilepsy and other neurological disorders due to their influence on neurotransmitter systems.

Biological Research

The compound has been explored for its interactions with biological systems:

  • Inhibition of Enzymes : Research has identified its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune response modulation and cancer progression. This inhibition can enhance anti-tumor immunity by altering tryptophan metabolism .
  • Antitubercular Activity : Some derivatives have demonstrated effectiveness against Mycobacterium tuberculosis by targeting key enzymes involved in bacterial fatty acid biosynthesis .

Material Science

The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel materials:

  • Polymer Chemistry : Its reactivity can be harnessed to create new polymeric materials with tailored properties for applications in coatings, adhesives, and drug delivery systems.

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated significant activity against gram-negative bacteria.
Cancer TreatmentInhibitory effects on cancer cell lines; potential for drug development.
TuberculosisEffective against multi-drug resistant strains; targets InhA enzyme.
Neurological DisordersPotential anticonvulsant activity noted in preclinical studies.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorobenzylidene group enhances its binding affinity and selectivity, making it a potent compound for therapeutic applications.

Comparison with Similar Compounds

Core Structural Variations

Key structural analogs differ in the substituents on the benzylidene moiety or the pyrrolidine-dione core. Below is a comparative analysis:

Compound Name Substituent on Benzylidene Key Functional Groups Molecular Formula Yield (%) Melting Point (°C)
3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione 4-Fluoro Fluorine, Dione C₁₁H₆FNO₂ N/A N/A
(E)-3-(4-Ethoxybenzylidene)pyrrolidine-2,5-dione 4-Ethoxy Ethoxy, Dione C₁₃H₁₃NO₃ 92.5 N/A
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile 4-Cyano Cyano, Thiazolo-pyrimidine C₂₂H₁₇N₃O₃S 68 213–215
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile 2,4,6-Trimethyl Methyl, Thiazolo-pyrimidine C₂₀H₁₀N₄O₃S 68 243–246

Key Observations :

  • Substituent Effects: The 4-fluoro group in the target compound contrasts with electron-donating groups (e.g., ethoxy in ) or sterically bulky substituents (e.g., 2,4,6-trimethyl in ). Fluorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets compared to ethoxy or cyano groups .
  • Synthetic Efficiency : The 4-ethoxy analog () achieved a higher yield (92.5%) compared to thiazolo-pyrimidine derivatives (68%, ), suggesting that simpler benzylidene substituents improve synthetic accessibility.

Physicochemical and Spectral Properties

Spectral Data Comparison

  • ¹H NMR: 4-Fluoro derivative: Not explicitly reported, but analogous 4-ethoxy compound () shows aromatic protons at δ 7.53 (s, CH), 7.44 (d, Ar), and 6.96 (d, Ar). 4-Cyano derivative: Aromatic protons at δ 7.41 (d, Ar) and δ 8.01 (s, =CH), with a cyano group confirmed by IR at 2,209 cm⁻¹ .
  • ¹³C NMR: The 4-ethoxy compound () exhibits carbonyl signals at δ 174.8 and 171.8, while the 4-cyano analog () shows a nitrile carbon at δ 117.06.

Melting Points and Solubility

  • Higher melting points (243–246°C) are observed for bulky 2,4,6-trimethyl derivatives (), likely due to enhanced crystallinity. The 4-fluoro compound’s solubility may be intermediate between hydrophobic methylated analogs and polar cyano-containing derivatives.

Bioactivity and Target Affinity

  • Pyrrolidine-2,5-dione derivatives with arylpiperazine moieties exhibit affinity for 5-HT₁A receptors and serotonin transporters (SERT) . The 4-fluoro substituent may enhance blood-brain barrier penetration due to increased lipophilicity compared to polar groups (e.g., cyano) .
  • Enzyme Inhibition : Fluorine’s electronegativity could stabilize interactions with enzyme active sites, as seen in related dione-based enzyme inhibitors .

Pharmacokinetic Predictions

  • Its polar surface area (PSA ≈ 50 Ų) is well below the 140 Ų threshold for optimal bioavailability .

Biological Activity

3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione is a synthetic compound belonging to the class of pyrrolidine-2,5-dione derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include potential antimicrobial and anticancer properties. The incorporation of a fluorobenzylidene moiety enhances its pharmacological profile, making it a valuable candidate for further research.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. The compound is known to influence:

  • Anticonvulsant Activity : The non-aromatic substituent in the pyrrolidine ring has been linked to enhanced anticonvulsant effects, as observed in various studies.
  • Antimicrobial Properties : Research indicates that derivatives of pyrrolidine-2,5-dione exhibit activity against gram-negative bacteria, including strains resistant to conventional antibiotics .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines, indicating its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Type Target/Organism IC50 (µM) Reference
AntimicrobialPseudomonas aeruginosa19 ± 1
Anticancer (MCF7)Human Breast Cancer Cell Line3.694 - 4.958
Anticancer (A431)Human Skin Cancer Cell Line2.966
AntitubercularMycobacterium tuberculosisVaries

Case Studies

  • Anticancer Activity : In a study evaluating various pyrrolidine derivatives, this compound demonstrated significant antiproliferative effects against the MCF7 and A431 cancer cell lines. The compound's IC50 values were notably lower than those of standard chemotherapeutics like 5-fluorouracil, indicating its potential as a novel anticancer agent .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of pyrrolidine derivatives revealed that this compound effectively inhibited the growth of multi-drug resistant Pseudomonas aeruginosa. The study highlighted the compound's ability to bind to essential bacterial proteins, disrupting their function and leading to cell death .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and bioavailability. Studies suggest that modifications in the molecular structure can optimize absorption, distribution, metabolism, and excretion (ADME) characteristics for better therapeutic outcomes .

Q & A

Basic: What synthetic routes are available for preparing 3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione, and what are their respective yields and conditions?

Methodological Answer:
The synthesis of pyrrolidine-2,5-dione derivatives typically involves condensation reactions or catalytic methods. For example:

  • Knoevenagel Condensation : A common route uses aldehydes (e.g., 4-fluorobenzaldehyde) with pyrrolidine-2,5-dione derivatives. A phosphorane-mediated approach (e.g., using 3-(triphenyl-15-phosphanylidene)pyrrolidine-2,5-dione) in methanol under reflux yields 28% after purification by silica gel chromatography .
  • Catalytic Methods : Fe₂O₃@SiO₂/In₂O₃ nanoparticles have been used to synthesize structurally related pyrrolidine derivatives, achieving higher efficiency and recyclability compared to conventional methods .
  • One-Pot Reactions : Copper(I)-catalyzed 1,3-cycloaddition reactions enable functionalization at the 4-position of the pyrrolidine core, as seen in 4-substituted analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorobenzylidene)pyrrolidine-2,5-dione

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